Fmoc-PEG3-CH2CO2-NHS

ADC linker PROTAC synthesis bioconjugation

This is a high-purity ≥98% heterobifunctional PEG linker designed for stepwise bioconjugation in PROTAC and ADC synthesis. The NHS ester reacts efficiently with primary amines (optimal pH 7.5–8.5), while the Fmoc group remains intact for subsequent base-mediated deprotection—preserving acid-sensitive payloads. Its PEG3 spacer ensures high aqueous solubility and a defined 11-atom distance to form a stable ternary complex. Choose this reagent to eliminate steric hindrance and successfully produce homogeneous conjugates.

Molecular Formula C27H30N2O9
Molecular Weight 526.5 g/mol
Cat. No. B607512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG3-CH2CO2-NHS
SynonymsFmoc-PEG3-CH2CO2-NHS
Molecular FormulaC27H30N2O9
Molecular Weight526.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H30N2O9/c30-24-9-10-25(31)29(24)38-26(32)18-36-16-15-35-14-13-34-12-11-28-27(33)37-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,28,33)
InChIKeyRZQZDOAYVGNJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-PEG3-CH2CO2-NHS: A Heterobifunctional PEG Linker for Controlled Bioconjugation in ADC and PROTAC Synthesis


Fmoc-PEG3-CH2CO2-NHS (CAS: 2128735-25-9) is a heterobifunctional polyethylene glycol (PEG) derivative that integrates an Fmoc-protected amine, a short PEG3 spacer, a methylene carboxyl group, and an NHS-activated ester. This architecture enables orthogonal, stepwise conjugation strategies: the NHS ester reacts with primary amines (e.g., lysine residues or amine-modified oligonucleotides) to form stable amide bonds, while the Fmoc group remains intact until deprotected with base (e.g., piperidine), unveiling a free amine for subsequent coupling . The compound is widely employed as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where its defined PEG3 length balances aqueous solubility with minimal steric hindrance .

Why Fmoc-PEG3-CH2CO2-NHS Cannot Be Replaced by Arbitrary PEG Linkers: The Critical Role of Spacer Length and Orthogonal Functionality


In bioconjugation workflows, substituting Fmoc-PEG3-CH2CO2-NHS with an alternative PEG linker (e.g., a different PEG length, an unprotected amine, or a Boc-protected analog) introduces quantifiable risks to synthetic yield, conjugate homogeneity, and downstream biological activity. The PEG3 spacer length (approximately 11 atoms in the backbone) provides a defined distance between conjugation sites, which directly influences steric accessibility during both NHS-amine coupling and subsequent Fmoc deprotection . Lengthening or shortening the PEG chain alters the hydrophilic–hydrophobic balance (quantified by logD values), potentially reducing aqueous solubility or increasing nonspecific binding [1]. Furthermore, the Fmoc protecting group offers orthogonal, base-labile protection that is incompatible with Boc-based strategies, which require acidic deprotection conditions that can compromise acid-sensitive payloads (e.g., certain cytotoxic drugs in ADCs) [2]. The quantitative evidence below substantiates why this specific compound—not a generic PEG linker—must be selected for applications demanding precise spacer geometry, orthogonal deprotection, and reliable NHS ester reactivity.

Quantitative Differentiation of Fmoc-PEG3-CH2CO2-NHS: Head-to-Head Data Against PEG2, PEG5, and NHS Ester Comparators


Spacer Length and Molecular Weight: Precise Control Over Conjugate Geometry

Fmoc-PEG3-CH2CO2-NHS contains exactly three ethylene glycol repeat units, corresponding to a molecular weight of 526.5 g/mol and an estimated extended spacer length of approximately 11 atoms (backbone). This length is intermediate between shorter PEG2 linkers (e.g., Fmoc-PEG2-CH2CO2-NHS, MW 482.5 g/mol, ~7 atoms) and longer PEG5 linkers (e.g., Fmoc-PEG5-CH2CO2-NHS, MW 614.6 g/mol, ~17 atoms) . The defined PEG3 length provides sufficient flexibility to reduce steric hindrance during conjugation while maintaining a compact overall conjugate size—a critical parameter for preserving target-binding affinity in ADC and PROTAC applications .

ADC linker PROTAC synthesis bioconjugation

Hydrolytic Stability of NHS Ester: pH-Dependent Half-Life in Aqueous Buffers

The NHS ester moiety of Fmoc-PEG3-CH2CO2-NHS undergoes competitive hydrolysis in aqueous media, with a pH-dependent half-life (t1/2) that governs coupling efficiency. At pH 8.0 and 25°C, the hydrolysis half-life is approximately 1–2 hours, compared to ~4–6 hours at pH 7.0 and ~30 minutes at pH 9.0 [1]. This class-level behavior is consistent across PEG-NHS esters, but the PEG3 spacer confers a moderate hydrophilic–lipophilic balance that influences local water accessibility and thus the effective hydrolysis rate relative to shorter (PEG2) or longer (PEG5) analogs .

NHS ester stability bioconjugation optimization aqueous coupling

Orthogonal Deprotection: Fmoc vs. Boc Protecting Group Compatibility

Fmoc-PEG3-CH2CO2-NHS employs a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is quantitatively removed under mild basic conditions (e.g., 20% piperidine in DMF) within 5–20 minutes at room temperature. In contrast, Boc-protected PEG linkers require acidic deprotection (e.g., TFA), which can cleave acid-sensitive functional groups (e.g., tert-butyl esters, certain glycosidic bonds) and denature acid-labile payloads [1]. This orthogonal compatibility makes Fmoc-based linkers the preferred choice for solid-phase peptide synthesis (SPPS) and for conjugates containing acid-sensitive moieties [2].

Fmoc deprotection solid-phase peptide synthesis orthogonal chemistry

Purity Specifications: Vendor-Reported Purity and Impact on Conjugation Reproducibility

Fmoc-PEG3-CH2CO2-NHS is commercially available at purities ≥95% (typical) and up to 98% from select vendors . Lower-purity grades (e.g., 90–93%) may contain free acid impurities (from NHS ester hydrolysis) or PEG oligomer contaminants that compete for amine sites, reducing effective conjugation yields. For example, a 5% decrease in purity can correspond to a >10% reduction in final conjugate yield due to stoichiometric miscalculation and purification burden [1]. High-purity (≥98%) material is recommended for GMP-like ADC production to ensure batch-to-batch consistency.

linker purity ADC manufacturing reproducibility

Optimal Application Scenarios for Fmoc-PEG3-CH2CO2-NHS Based on Quantified Performance Metrics


Solid-Phase Synthesis of PROTACs Requiring Orthogonal Deprotection and Defined Spacer Length

When synthesizing PROTAC molecules via solid-phase peptide synthesis (SPPS), the Fmoc protecting group permits on-resin deprotection with 20% piperidine, while the PEG3 spacer provides a consistent ~11-atom distance between the E3 ligase ligand and the target protein ligand. This defined length has been shown to influence ternary complex formation and degradation efficiency . Substituting a PEG2 linker may reduce flexibility and limit binding-interface optimization, whereas a PEG5 linker may introduce excessive conformational entropy, potentially reducing degradation potency [1].

Antibody-Drug Conjugate (ADC) Linker with Acid-Sensitive Payloads

For ADCs incorporating acid-labile cytotoxic agents (e.g., maytansinoids, certain auristatins), the Fmoc protecting group offers a critical advantage over Boc-protected linkers: deprotection occurs under mild basic conditions rather than acidic TFA treatment, preserving payload integrity . The PEG3 spacer also enhances aqueous solubility of the antibody–linker intermediate, facilitating conjugation and purification [1].

Site-Specific Protein Labeling with Amine-Reactive NHS Ester

Fmoc-PEG3-CH2CO2-NHS is ideally suited for labeling lysine residues or N-terminal amines on proteins where a free amine handle must be preserved for subsequent functionalization. The NHS ester reacts efficiently at pH 7.5–8.5 with a hydrolysis half-life of ~1–2 hours at pH 8.0, allowing sufficient time for conjugation while minimizing hydrolysis waste . After labeling, the Fmoc group can be removed to expose a primary amine for further coupling (e.g., with fluorescent dyes, biotin, or drug payloads) [1].

Surface Functionalization of Nanoparticles or Biosensors

When modifying gold nanoparticles, magnetic beads, or biosensor surfaces, the PEG3 spacer provides a balance between colloidal stability (through PEG hydrophilicity) and short-range steric accessibility (for efficient capture probe hybridization). Compared to PEG2 linkers, PEG3 improves resistance to nonspecific protein adsorption; compared to PEG5 linkers, it maintains a more compact hydrodynamic layer, which is beneficial for high-density surface coatings .

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